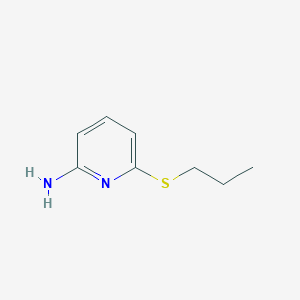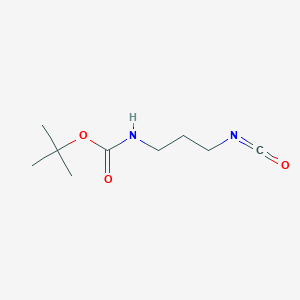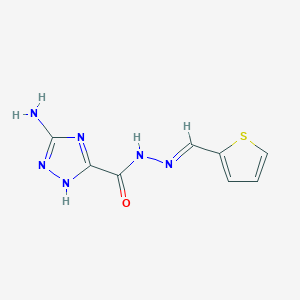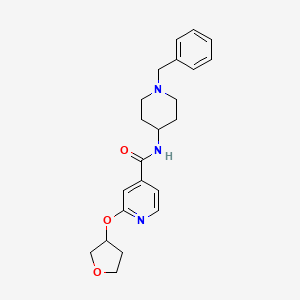
6-(Propylsulfanyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines, including pyridin-2-amines, can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines to synthesize α-ketoamides .Chemical Reactions Analysis
The copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines can lead to the formation of α-ketoamides . Another reaction involves the iodine-promoted one-pot reaction of pyridin-2-amine with arylmethyl ketone and selenosulfonate .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Efficient Synthesis Techniques : 6-(Propylsulfanyl)pyridin-2-amine plays a role in efficient synthesis processes. For instance, it is used in the regioselective and efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones, utilizing in situ generated propiolic acid chloride for the cyclization of acyclic β-keto N,S-acetals (Schirok, Alonso-Alija, & Michels, 2005).
Macrocyclic Ligands and Metal Complexes : The compound is integral in the synthesis of macrocyclic Schiff base ligands, which are formed by condensations of diacylpyridine. These ligands are used in metal ion transportation and separation, and in creating mechanically interlocked molecules, artificial metalloenzymes, and catalysts (Rezaeivala & Keypour, 2014).
Palladium-Catalyzed CN Coupling Reactions : The use of pyridine-based ligands, which include this compound derivatives, has shown high performance in palladium-catalyzed CN coupling reactions. These reactions are efficient and produce high yields (Nadri, Rafiee, Jamali, & Joshaghani, 2014).
Synthesis of Heavily Substituted 2-Aminopyridines : The compound is used in the synthesis of 2-aminopyridines with various polar 6-substituents. This involves displacement of a methylsulfinyl group from the 6-position of the pyridine ring, showing its versatility in synthesizing pyridine derivatives (Teague, 2008).
Photophysical and Catalytic Properties
Metal-Free Photoredox Catalysis : this compound derivatives play a role in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This demonstrates their use in synthetic chemistry, particularly in the functionalization of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines : The compound is used in l-proline-catalyzed domino reactions for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This process highlights its role in the creation of complex heterocyclic structures (Gunasekaran, Prasanna, & Perumal, 2014).
Phosphorescent Platinum Complexes : Derivatives of this compound are involved in synthesizing phosphorescent platinum complexes. These complexes have applications in studying electronic transitions and photophysical properties (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).
Wirkmechanismus
Target of Action
It is known that pyrimidine-based compounds, which include 6-(propylsulfanyl)pyridin-2-amine, often target key inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
The mode of action of pyrimidine-based anti-inflammatory agents, including this compound, is generally associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given its potential anti-inflammatory properties, it can be inferred that the compound may help reduce inflammation at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
6-propylsulfanylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNADBPRTYGGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)






![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)

